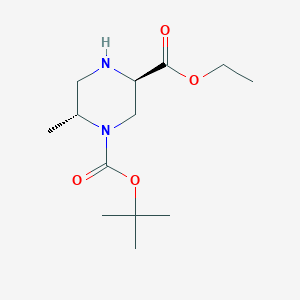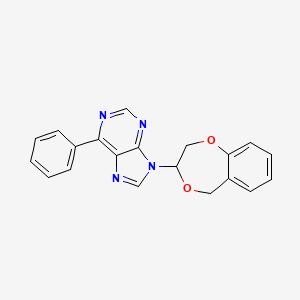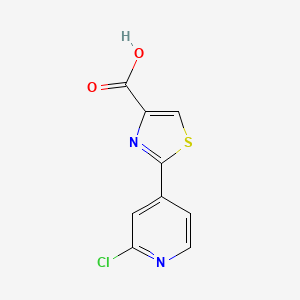![molecular formula C13H10N2S B15218408 {[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-46-3](/img/structure/B15218408.png)
{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole ring substituted with a prop-2-yn-1-yl group and a thioacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction proceeds under mild conditions and leads to the formation of the desired product with good yields. The reaction conditions often include the use of a base such as potassium hydroxide in the presence of carbon disulfide .
Industrial Production Methods
While specific industrial production methods for 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Cyclocondensation: It can react with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen in the presence of visible light.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of a base such as potassium hydroxide.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole derivatives.
科学研究应用
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with molecular targets through various pathways:
Oxidative Pathway: The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Cyclocondensation Pathway: The compound undergoes cyclocondensation reactions to form heterocyclic structures, which can interact with biological targets.
相似化合物的比较
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions to form benzimidazole derivatives.
N-(Prop-2-en-1-yl)acetamide: This compound shares structural similarities and can be used in related synthetic applications.
Uniqueness
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to act as a photosensitizer and participate in cyclocondensation reactions makes it a valuable compound in both synthetic and biological research.
属性
CAS 编号 |
61021-46-3 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC 名称 |
2-(1-prop-2-ynylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H10N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h1,3-6,10H,8-9H2 |
InChI 键 |
DAHQEATZMNZIMW-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1C=C(C2=CC=CC=C21)SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
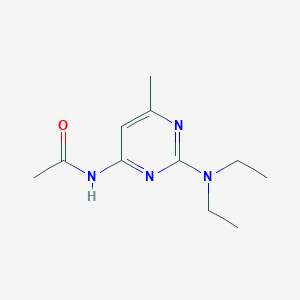
![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)

![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
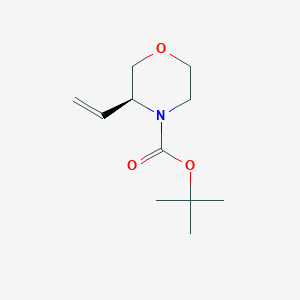
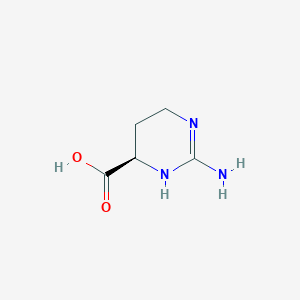

![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
